4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Overview
Description
The compound “4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a thiazole derivative. Thiazole is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, and it is a significant platform in a number of medicinally relevant molecules . Thiazole derivatives have been found to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with the thiazole ring consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Specific structural details for “this compound” are not available in the retrieved information.Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the reactive positions on the thiazole ring where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “this compound” are not available in the retrieved information.Future Directions
Thiazole derivatives have been the focus of medicinal chemists due to their potential as therapeutic agents for a variety of pathological conditions . Future research may continue to explore new thiazole derivatives, including “4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, for their potential medicinal applications.
Mechanism of Action
Target of Action:
This compound interacts with specific biological targets within the body. One of its primary targets is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα plays a crucial role in cell signaling pathways related to cell growth, survival, and metabolism .
Mode of Action:
The compound’s mode of action involves inhibiting PI3Kα. It achieves this by binding to the active site of the enzyme, disrupting its function. This interaction interferes with downstream signaling pathways, affecting processes like cell proliferation and survival. The electron-deficient aryl group in the compound contributes to its potency by forming a strong charged interaction with a specific amino acid (Lys802) in the PI3Kα active site .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in pH affect its solubility and absorption.
: Chaban, T. I., Klenina, O. V., Chaban, I. H., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ringChemistry of Heterocyclic Compounds, 10.1007/s10593-024-03307-1. : Identification of Novel Thiazolo[5,4-b]pyridines as PI3Kα Inhibitors. Molecules, 25(20), 4630. (2020). DOI: 10.3390/molecules25204630.
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Cellular Effects
Some thiazole derivatives have been reported to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values , indicating that they could have significant effects on cell signaling pathways.
Properties
IUPAC Name |
4-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-12-14(19-22-18-4-3-11-21-20(18)27-19)5-10-17(13)23-28(24,25)16-8-6-15(26-2)7-9-16/h3-12,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVSWKPWNZVGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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